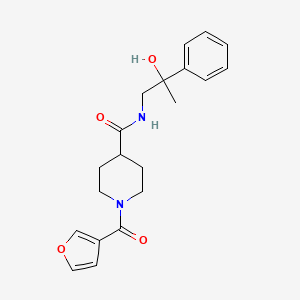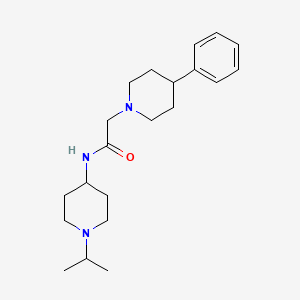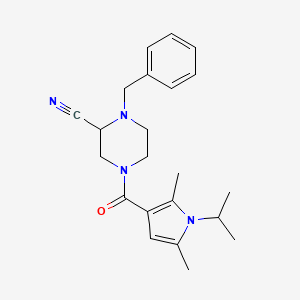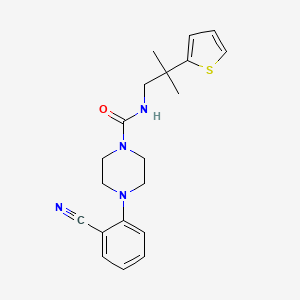
1-(furan-3-carbonyl)-N-(2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-3-carbonyl)-N-(2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a furan-3-carbonyl group and a 2-hydroxy-2-phenylpropyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-3-carbonyl)-N-(2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-3-carbonyl group: This step might involve acylation reactions using furan-3-carbonyl chloride or similar reagents.
Attachment of the 2-hydroxy-2-phenylpropyl group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(furan-3-carbonyl)-N-(2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(furan-3-carbonyl)-N-(2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(furan-3-carbonyl)-N-(2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Examples include piperidine-4-carboxamide , furan-3-carboxylic acid derivatives , and N-substituted piperidines .
1-(furan-3-carbonyl)-N-(2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, furan-containing compounds, and carboxamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
1-(furan-3-carbonyl)-N-(2-hydroxy-2-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(25,17-5-3-2-4-6-17)14-21-18(23)15-7-10-22(11-8-15)19(24)16-9-12-26-13-16/h2-6,9,12-13,15,25H,7-8,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWQVEMOSCPEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)C(=O)C2=COC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzylpiperidin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7177723.png)
![1-(2-Hydroxy-2-phenylpropyl)-3-[1-(2-phenylethyl)piperidin-4-yl]urea](/img/structure/B7177732.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7177738.png)
![1-(2-Methylsulfonylethyl)-3-[1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea](/img/structure/B7177740.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-3-(1-pyrimidin-2-ylpiperidin-3-yl)urea](/img/structure/B7177741.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide](/img/structure/B7177743.png)

![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N-(1-propan-2-ylpiperidin-4-yl)acetamide](/img/structure/B7177756.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide](/img/structure/B7177760.png)
![N-[(2-hydroxy-5-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7177771.png)
![2-methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]-2-oxoethyl]furan-3-carboxamide](/img/structure/B7177784.png)

